molecular formula C17H26N2O4 B8469832 1,1-Dimethylethyl 4-{[2-(1-hydroxyethyl)-4-pyridinyl]oxy}-1-piperidine carboxylate

1,1-Dimethylethyl 4-{[2-(1-hydroxyethyl)-4-pyridinyl]oxy}-1-piperidine carboxylate

Cat. No.: B8469832
M. Wt: 322.4 g/mol
InChI Key: XNOFFXGYQZOVQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Dimethylethyl 4-{[2-(1-hydroxyethyl)-4-pyridinyl]oxy}-1-piperidine carboxylate is a useful research compound. Its molecular formula is C17H26N2O4 and its molecular weight is 322.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H26N2O4

Molecular Weight

322.4 g/mol

IUPAC Name

tert-butyl 4-[2-(1-hydroxyethyl)pyridin-4-yl]oxypiperidine-1-carboxylate

InChI

InChI=1S/C17H26N2O4/c1-12(20)15-11-14(5-8-18-15)22-13-6-9-19(10-7-13)16(21)23-17(2,3)4/h5,8,11-13,20H,6-7,9-10H2,1-4H3

InChI Key

XNOFFXGYQZOVQD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CC(=C1)OC2CCN(CC2)C(=O)OC(C)(C)C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

1,1-Dimethylethyl 4-[(2-acetyl-4-pyridinyl)oxy]-1-piperidinecarboxylate (1.62 g, 5.06 mmol) was dissolved in 50.0 mL of anhydrous DCM and the solution cooled to −78° C. Diisobutylaluminumhydride (15.2 ml, 15.2 mmol, 1.0M solution in hexanes) was added dropwise over 15 min and the reaction continued to be stirred at −78° C. for 1.5 h. The reaction was quenched with 50 mL of saturated sodium potassium tartrate solution, warmed to rt and stirred overnight. The organics were separated, washed with brine and dried over MgSO4. The crude was purified via silica gel chromatography to give 0.962 g (59% yield) of the title compound, 1H NMR (300 MHz, Chloroform-d) δ 8.40 (d, J=5.8 Hz, 1H), 6.83 (d, J=2.4 Hz, 1H), 6.77 (dd, J=5.8, 2.4 Hz, 1H), 4.82-4.97 (m, J=6.5, 6.5 Hz, 1H), 4.51-4.74 (m, 1H), 3.62-3.83 (m, 2H), 3.29-3.53 (m, 2H), 1.90-2.08 (m, 2H), 1.66-1.90 (m, 2H), 1.55 (d, J=6.5 Hz, 3H), 1.52 (s, 9H).
Quantity
1.62 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
15.2 mL
Type
reactant
Reaction Step Two
Yield
59%

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